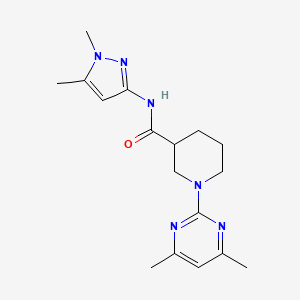![molecular formula C18H20N4O4S B14935104 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14935104.png)
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a benzamide core linked to a pyridin-2-ylmethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety, making it a versatile candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-aminobenzamide with pyridin-2-ylmethyl chloride under basic conditions to form the intermediate N-(pyridin-2-ylmethyl)-4-aminobenzamide. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Substitution: The benzamide and pyridin-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or pyridin-2-ylmethyl moieties .
Aplicaciones Científicas De Investigación
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, including its role as a modulator of specific biological targets.
Mecanismo De Acción
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability. By binding to these channels, the compound can influence various physiological processes, including pain perception, heart rate, and neuronal signaling .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the 1,1-dioxidotetrahydrothiophen-3-yl moiety and exhibit similar biological activities.
4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-furylmethyl)benzamide: This compound has a similar core structure but differs in the substituents attached to the benzamide and pyridine rings.
Uniqueness
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GIRK channels sets it apart from other compounds with similar structures .
Propiedades
Fórmula molecular |
C18H20N4O4S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H20N4O4S/c23-17(20-11-15-3-1-2-9-19-15)13-4-6-14(7-5-13)21-18(24)22-16-8-10-27(25,26)12-16/h1-7,9,16H,8,10-12H2,(H,20,23)(H2,21,22,24) |
Clave InChI |
LXFJPKKBGIAAKX-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)


![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)

![N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B14935064.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935073.png)
![benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B14935078.png)
![6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B14935086.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B14935092.png)
![5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14935096.png)
